molecular formula C5H5N3O4 B1612130 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid CAS No. 39205-68-0

1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B1612130
CAS No.: 39205-68-0
M. Wt: 171.11 g/mol
InChI Key: SMXDRRLYXOTORT-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at position 1, a nitro group at position 3, and a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1-methyl-1H-pyrazole-4-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete nitration .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both a nitro group and a carboxylic acid group in specific positions on the pyrazole ring allows for unique interactions in chemical and biological systems .

Properties

IUPAC Name

1-methyl-3-nitropyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-2-3(5(9)10)4(6-7)8(11)12/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXDRRLYXOTORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592899
Record name 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39205-68-0
Record name 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution was made of 350 ml. of water, 35 gm. of NaOH, and 32 gm. of 1-methyl-3-nitro-4-pyrazolecarbonitrile. The solution was refluxed for 18 hours, cooled in an ice bath, and then acidified to pH 2 with concentrated HCl. A solid precipitated, which was filtered, washed with cold water, and recrystallized from methanol-water. The yield was 32.5 gm. of 1-methyl-3-nitro-4-pyrazolecarboxylic acid, m.p. 185°-187° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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